molecular formula C15H18F2N6S B6456584 4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine CAS No. 2549042-27-3

4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine

Cat. No. B6456584
CAS RN: 2549042-27-3
M. Wt: 352.4 g/mol
InChI Key: RBSFASHOAGSTMW-UHFFFAOYSA-N
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Description

The compound “4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .


Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of corresponding compounds with phenylisothiocyanate . The treatment of these compounds with sulfuric acid can result in the conversion of the side-chain into a 1,3,4-thiadiazol ring .


Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can vary based on the substituents attached to the thiadiazole ring. The main structural motif of some polymorphic structures is a double column where two stacked columns interact through weak C-H…N hydrogen bonds and dispersive interactions .


Chemical Reactions Analysis

Thiadiazole derivatives can undergo a variety of chemical reactions. For example, the treatment of certain compounds with sulfuric acid can result in the conversion of the side-chain into a 1,3,4-thiadiazol ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary based on the specific derivative. For example, due to the mesoionic nature, thiadiazoles are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Scientific Research Applications

Kinetic Resolution of 1-(1-Alkynyl)cyclopropyl Ketones

Background: Chiral eight-membered heterocycles are found in natural products and bioactive compounds, but their synthesis remains challenging due to unfavorable enthalpy and entropy factors. However, a gold-catalyzed stereoselective (4 + 4) cycloaddition strategy has emerged as a reliable approach.

Application: The compound can be used as a precursor in a gold-catalyzed (4 + 4) cycloaddition. This process intercepts readily accessible precursors (anthranils and ortho-quinone methides) with in situ generated gold-furyl 1,4-dipoles. The result is the formation of previously inaccessible chiral furan/pyrrole-containing eight-membered heterocycles with excellent diastereoselectivity and enantioselectivity .

Construction of [1,2]oxazepino[5,4-a] Indolizines

Background: Seven-membered heterocycles are valuable motifs in drug discovery and natural product synthesis. A gold-catalyzed [4 + 3] cycloaddition reaction provides an efficient route to these structures.

Application: The compound can participate in a gold-catalyzed [4 + 3] cycloaddition with nitrones, leading to the diastereoselective synthesis of [1,2]oxazepino[5,4-a] indolizines. This methodology allows the construction of seven-membered heterocycle-fused indolizine scaffolds from simple building blocks .

Thermal Cyclodimerization for Cyclopropyl Derivatives of Cyclohexene

Background: Thermal transformations of cyclopropyl compounds offer synthetic opportunities for accessing diverse structures.

Application: The compound can undergo thermal cyclodimerization to produce cyclopropyl derivatives of cyclohexene. This reaction occurs at elevated temperatures (160–200°C) and provides access to novel cyclopropyl-containing motifs .

Mechanism of Action

The mechanism of action of thiadiazole derivatives can vary depending on the specific derivative and its biological target. For example, some thiadiazole derivatives have been found to inhibit the urease enzyme, which is a virulence factor found in various pathogenic microorganisms .

Safety and Hazards

The safety and hazards associated with thiadiazole derivatives can vary based on the specific derivative. Some thiadiazole derivatives have been found to exhibit cytotoxic activity against certain cancer cell lines .

Future Directions

Thiadiazole derivatives have been the subject of extensive research due to their broad spectrum of biological activities. Future research will likely continue to explore the potential of these compounds as therapeutic agents, with a focus on optimizing their pharmacological properties and minimizing their potential for toxicity .

properties

IUPAC Name

3-cyclopropyl-5-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N6S/c1-9-18-11(13(16)17)8-12(19-9)22-4-6-23(7-5-22)15-20-14(21-24-15)10-2-3-10/h8,10,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSFASHOAGSTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)C4CC4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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